molecular formula C25H20NO4- B15136105 (R)-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

(R)-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B15136105
M. Wt: 398.4 g/mol
InChI Key: AGSTVRGPOSEJQQ-HSZRJFAPSA-M
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Description

®-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chiral amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 1,2,3,4-tetrahydroisoquinoline.

    Fmoc Protection: The amino group of 1,2,3,4-tetrahydroisoquinoline is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

    Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the racemic mixture.

    Chiral Resolution: Efficient chiral resolution techniques such as simulated moving bed chromatography (SMB) are employed to separate the ®-enantiomer.

    Purification: The final product is purified using recrystallization or preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

®-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: The Fmoc group is typically removed using piperidine in a polar aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces free amines.

Scientific Research Applications

®-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: Widely used in the synthesis of peptides and peptidomimetics.

    Drug Development: Serves as a building block for the development of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.

    Material Science: Employed in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The compound interacts with various reagents and catalysts to form peptide bonds, ultimately leading to the synthesis of desired peptides.

Comparison with Similar Compounds

Similar Compounds

    (S)-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: The enantiomer of the ®-form, used in similar applications but with different stereochemistry.

    Fmoc-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-tryptophan: Similar in function but with a different side chain.

Uniqueness

®-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its chiral nature and the presence of the tetrahydroisoquinoline ring, which imparts specific properties to the peptides synthesized using this compound. Its stereochemistry plays a crucial role in the biological activity and interactions of the resulting peptides.

Properties

Molecular Formula

C25H20NO4-

Molecular Weight

398.4 g/mol

IUPAC Name

(1R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylate

InChI

InChI=1S/C25H21NO4/c27-24(28)23-17-8-2-1-7-16(17)13-14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/p-1/t23-/m1/s1

InChI Key

AGSTVRGPOSEJQQ-HSZRJFAPSA-M

Isomeric SMILES

C1CN([C@H](C2=CC=CC=C21)C(=O)[O-])C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C(=O)[O-])C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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